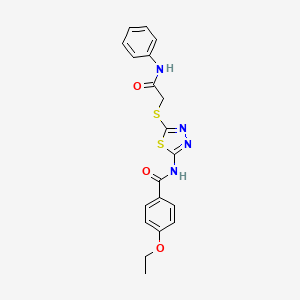

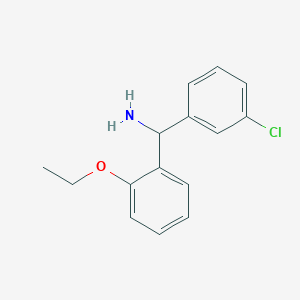

![molecular formula C22H23N5 B2489216 5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899411-81-5](/img/structure/B2489216.png)

5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as MRS1477, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of the compound you mentioned, evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among these derivatives, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.

Antitumor Properties

The compound’s structure has also attracted attention in the field of oncology. Analogues of this compound have been synthesized and evaluated for antitumor activity against various cancer cell lines. Some of these derivatives demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM . Further investigations into their mechanisms of action and selectivity could lead to novel cancer therapies.

Structure–Activity Relationship Studies

Researchers have explored approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, conducting comprehensive structure–activity relationship studies. Understanding how different substitutions affect biological activity is crucial for drug design and optimization . These studies provide valuable insights for future drug development efforts.

Tuberculosis Drug Resistance

Given the rise of multidrug-resistant TB, there is an urgent need for effective anti-TB drugs. Investigating the compound’s interactions with drug-resistant strains and exploring potential synergies with existing medications could contribute to combating drug-resistant TB .

Docking Studies and Molecular Interactions

Computational docking studies have revealed the suitability of these derivatives for further development. Understanding their binding modes and interactions with target proteins can guide rational drug design and optimization .

Cytotoxicity Assessment

Assessing the cytotoxicity of these compounds on human cells (such as HEK-293 cells) is essential. Fortunately, the tested derivatives were found to be nontoxic, which is a promising sign for their safety profile .

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines

This compound is a member of the pyrazolo[1,5-a]pyrimidines, a group of heterocyclic compounds . These compounds have been of interest to medicinal chemists due to their structural similarity to purine bases adenine and guanine . They have been described in numerous references and patents, indicating their potential biomedical applications .

Phenyl and Pyridinyl Groups

The presence of phenyl and pyridinyl groups in the compound could potentially influence its binding affinity to various receptors. Compounds with these groups have been found in many important synthetic drug molecules .

properties

IUPAC Name |

5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5/c1-22(2,3)19-12-20(24-14-16-8-7-11-23-13-16)27-21(26-19)18(15-25-27)17-9-5-4-6-10-17/h4-13,15,24H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWMXKCBZPWSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)

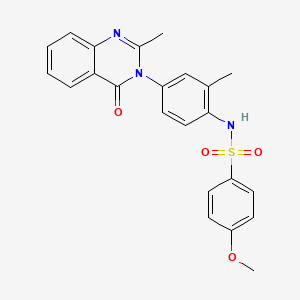

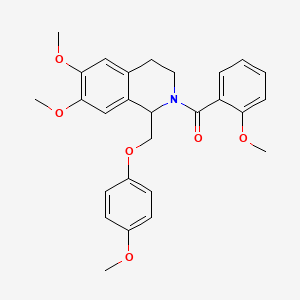

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)

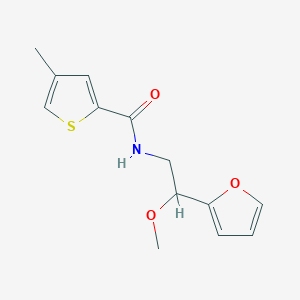

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

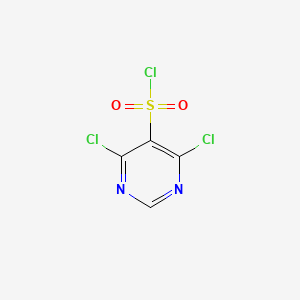

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

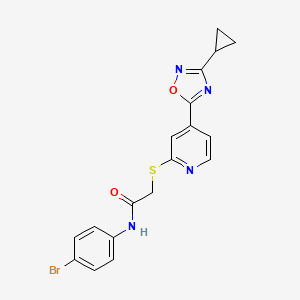

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)